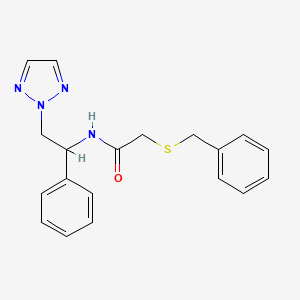

![molecular formula C19H20N2O B2610835 1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one CAS No. 861210-86-8](/img/structure/B2610835.png)

1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one

Descripción general

Descripción

Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and synthetic compounds with therapeutic properties . They play a crucial role in cell biology and have diverse pharmacological properties .

Synthesis Analysis

The synthesis of indole derivatives often involves reactions between tryptamine and other compounds . For instance, a naproxen derivative was synthesized in a reaction between tryptamine and naproxen .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions. The specific reactions and mechanisms would depend on the functional groups present in the specific derivative .Aplicaciones Científicas De Investigación

- Naproxen , a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with this compound. Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. It inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), resulting in analgesic and anti-inflammatory effects .

- Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its anti-inflammatory action, potentially reducing severe respiratory mortality associated with COVID-19 .

- The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been investigated. These compounds were tested for cytotoxicity and antibacterial activity, including against Mycobacterium tuberculosis H37Rv . Their influence on biofilm formation was also studied .

- A novel base-promoted strategy involving fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones , aldehydes, and ammonium salts has been developed. This cascade reaction serves as a convenient nitrogen source and shows promise in selectivity control .

- Some compounds derived from this indole scaffold were tested for their inhibitory effect on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These investigations aim to identify potential antiviral agents .

- Tryptamine, a biogenic amine structurally related to this compound, plays a fundamental role in the human body. It is involved in the regulation of processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior .

- Indole derivatives exhibit diverse pharmacological properties. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives have been investigated for their in vitro antitubercular activity .

Anti-Inflammatory and Analgesic Effects

Cytotoxicity and Antibacterial Activity

Fused β-Carboline Formation

SARS-CoV-2 RdRp Inhibition

Neuromodulation and Behavior Regulation

Other Indole Derivatives

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

One of the reasons for the biological activity of similar compounds could be the presence of certain groups attached to the aryl ring, which increases the lipophilic nature of the compound, thereby making the molecule more cell permeable .

Result of Action

It is known that indole derivatives can have various effects, such as inhibitory activity against certain viruses and cytotoxic activity dependent on certain cell lines .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of certain groups in the molecule .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c22-19-10-12-21(18-8-4-2-6-16(18)19)11-9-14-13-20-17-7-3-1-5-15(14)17/h1,3,5,7,10,12-13,20H,2,4,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMWKSNXHKSCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C=CN2CCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)

![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2610760.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610764.png)

![5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2610769.png)

![N'-cyclohexyl-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2610770.png)

![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)